molecular formula C19H22N2O B246063 N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

Cat. No. B246063
M. Wt: 294.4 g/mol
InChI Key: YRCYSJXIWRLXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPBA belongs to the class of benzamide derivatives and has shown promising results in various biological studies.

Mechanism of Action

The exact mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is not fully understood. However, it has been reported to modulate the activity of various neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects
N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to its anticonvulsant and analgesic effects. N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has also been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. In addition, N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been reported to induce apoptosis in cancer cells, leading to its anticancer properties.

Advantages and Limitations for Lab Experiments

N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has also been reported to have low toxicity, making it suitable for in vitro and in vivo studies. However, the limitations of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide include its poor solubility in water, which can make it difficult to administer in animal studies. In addition, the exact mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is not fully understood, which can make it difficult to interpret the results of studies.

Future Directions

There are several future directions for the study of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide. One potential direction is to investigate the potential of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the potential of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide in the treatment of various types of cancer. In addition, further studies are needed to fully understand the mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide and to identify potential targets for drug development. Overall, N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has shown promising results in various biological studies and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide involves the reaction of 4-methylpiperidine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then reduced using a reducing agent such as iron powder to obtain N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide. The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been reported in several research articles, and the yield of the reaction varies depending on the reaction conditions.

Scientific Research Applications

N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been extensively studied for its potential pharmacological properties. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory effects. N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been reported to have anticancer properties and has shown potential in the treatment of various types of cancer.

properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O/c1-15-11-13-21(14-12-15)18-9-7-17(8-10-18)20-19(22)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,20,22)

InChI Key

YRCYSJXIWRLXSK-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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